N-[2-methoxy-4-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)phenyl]thiophene-2-carboxamide -

N-[2-methoxy-4-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)phenyl]thiophene-2-carboxamide

Catalog Number: EVT-4347198
CAS Number:
Molecular Formula: C23H22N4O6S
Molecular Weight: 482.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Amsacrine

Compound Description: Amsacrine is an antineoplastic agent used to treat various types of leukemia. It acts as a topoisomerase II inhibitor, interfering with DNA replication in cancer cells. []

9-([2-Methoxy-4-[(methylsulfonyl)amino]phenyl]amino)-N,5-dimethyl-4-acridinecarboxamide (CI-921)

Compound Description: CI-921 is an analog of amsacrine, designed for improved solid tumor activity. Similar to amsacrine, it demonstrates antitumor activity in vitro and in vivo. []

Relevance: CI-921 is structurally analogous to amsacrine and is mentioned for its improved solid tumor activity compared to amsacrine. While its structure differs from N-(2-Methoxy-4-{[2-(4-morpholinyl)-5-nitrobenzoyl]amino}phenyl)-2-thiophenecarboxamide, the comparison of CI-921 and amsacrine provides valuable insights into how structural modifications within a chemical class can alter pharmacological properties, potentially offering clues for developing related compounds to the target molecule. []

(2R)-2-{(3R)-3-Amino-3-[4-(2-methylquinolin-4-ylmethoxy)phenyl]-2-oxopyrrolidin-1-yl}-N-hydroxy-4-methylpentanamide (DPC 333)

Compound Description: DPC 333 is a potent inhibitor of tissue necrosis factor α–converting enzyme (TACE). It exhibits intestinal excretion mediated partly by P-glycoprotein (P-gp). []

Relevance: DPC 333's interaction with P-gp is relevant as P-gp plays a crucial role in drug efflux, influencing drug absorption, distribution, and excretion. While structurally different from N-(2-Methoxy-4-{[2-(4-morpholinyl)-5-nitrobenzoyl]amino}phenyl)-2-thiophenecarboxamide, understanding DPC 333's interaction with P-gp can provide insights into potential pharmacokinetic considerations for the target compound, particularly if it or its analogs also interact with this efflux transporter. []

N-[2-[2-[[3-methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]phenyl]-N-methyl-4-morpholineacetamide (Compound 23)

Compound Description: Compound 23 is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), exhibiting excellent in vivo activity in inhibiting antibody production in mice and adjuvant-induced arthritis in rats. []

Relevance: Though structurally different, Compound 23 and N-(2-Methoxy-4-{[2-(4-morpholinyl)-5-nitrobenzoyl]amino}phenyl)-2-thiophenecarboxamide share a key structural feature: the presence of a morpholine ring. This similarity suggests exploring variations of morpholine substitutions within the target compound to potentially modulate its activity or pharmacokinetic properties. []

4-(substituted ethanoyl) amino-3-mercapto-5-(4-methoxy) phenyl-1,2,4-triazoles (6a-o)

Compound Description: These compounds represent a series of 1,2,4-triazole derivatives synthesized and evaluated for anti-inflammatory and antinociceptive activities. []

Relevance: While these compounds possess a different core structure than N-(2-Methoxy-4-{[2-(4-morpholinyl)-5-nitrobenzoyl]amino}phenyl)-2-thiophenecarboxamide, they highlight the exploration of diverse heterocyclic systems, such as 1,2,4-triazoles, for their biological activities. This research emphasizes the importance of considering various heterocyclic scaffolds in medicinal chemistry for discovering novel therapeutic agents. []

5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide

Compound Description: This compound, a thiophenecarboxamide derivative, is known for its use in treating or preventing thromboembolism. Different polymorphic forms and an amorphous form of the compound are discussed, highlighting the impact of solid-state properties on pharmaceutical development. [, , , , , ]

Relevance: This compound shares a striking structural similarity with N-(2-Methoxy-4-{[2-(4-morpholinyl)-5-nitrobenzoyl]amino}phenyl)-2-thiophenecarboxamide, particularly the presence of the thiophenecarboxamide moiety and the morpholine ring. The significant overlap in these key structural features suggests that these compounds may belong to the same chemical class or a closely related one. This connection makes 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide a highly relevant compound for comparison, potentially providing insights into the target compound's potential biological activities or mechanisms of action. [, , , , , ]

4-Amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides (11-64)

Compound Description: This series of benzamide derivatives was synthesized and evaluated for their gastrokinetic activity in rats. Structure-activity relationship studies revealed that substitutions at the N-4 position with specific groups, including isopropyl, isoamyl, neopentyl, 3-(4-chlorophenoxy)-propyl, or pyridylmethyl, resulted in potent in vivo gastric emptying activity. []

Relevance: While the core structure differs, the exploration of 4-Amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides as gastrokinetic agents emphasizes the importance of substituent variations around a central scaffold for modulating biological activity. This principle is relevant to N-(2-Methoxy-4-{[2-(4-morpholinyl)-5-nitrobenzoyl]amino}phenyl)-2-thiophenecarboxamide, as exploring different substitutions on the benzamide or thiophene rings could be a viable strategy for optimizing its pharmacological profile. []

Venetoclax

Compound Description: Venetoclax is a potent BCL-2 inhibitor used to treat various blood cancers. Two oxidative impurities of venetoclax, venetoclax N-oxide (VNO) and venetoclax hydroxylamine impurity (VHA), have been identified, and their formation is linked to oxidative stress degradation. []

Relevance: Though structurally distinct from N-(2-Methoxy-4-{[2-(4-morpholinyl)-5-nitrobenzoyl]amino}phenyl)-2-thiophenecarboxamide, the identification and characterization of venetoclax's oxidative impurities underscore the importance of understanding potential degradation pathways and impurities for any new drug candidate. This knowledge is crucial for ensuring drug safety and efficacy during development and manufacturing. []

SSR240612 [(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride]

Compound Description: SSR240612 is a potent and orally active bradykinin B1 receptor antagonist. It exhibits a high selectivity for the B1 receptor over the B2 receptor and has demonstrated efficacy in various in vivo models of inflammation and pain. []

Relevance: SSR240612's efficacy in treating inflammatory and pain conditions highlights the potential of targeting G protein-coupled receptors (GPCRs) like the bradykinin receptors for therapeutic intervention. Although structurally unrelated to N-(2-Methoxy-4-{[2-(4-morpholinyl)-5-nitrobenzoyl]amino}phenyl)-2-thiophenecarboxamide, this research emphasizes the importance of exploring GPCRs and their ligands for various therapeutic areas. This information may be relevant in investigating potential off-target effects or exploring alternative therapeutic applications for the target compound. []

Properties

Product Name

N-[2-methoxy-4-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)phenyl]thiophene-2-carboxamide

IUPAC Name

N-[2-methoxy-4-[(2-morpholin-4-yl-5-nitrobenzoyl)amino]phenyl]thiophene-2-carboxamide

Molecular Formula

C23H22N4O6S

Molecular Weight

482.5 g/mol

InChI

InChI=1S/C23H22N4O6S/c1-32-20-13-15(4-6-18(20)25-23(29)21-3-2-12-34-21)24-22(28)17-14-16(27(30)31)5-7-19(17)26-8-10-33-11-9-26/h2-7,12-14H,8-11H2,1H3,(H,24,28)(H,25,29)

InChI Key

VURYMABYFDFKHN-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3)NC(=O)C4=CC=CS4

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3)NC(=O)C4=CC=CS4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.